molecular formula C16H12ClNOS2 B2787276 N-(benzo[b]thiophen-5-yl)-2-((4-chlorophenyl)thio)acetamide CAS No. 895471-23-5

N-(benzo[b]thiophen-5-yl)-2-((4-chlorophenyl)thio)acetamide

Cat. No.: B2787276
CAS No.: 895471-23-5
M. Wt: 333.85
InChI Key: UPYDSUBPKRMGAM-UHFFFAOYSA-N
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Description

For Research Use Only. Not for Human or Veterinary Use. Overview N-(Benzo[b]thiophen-5-yl)-2-((4-chlorophenyl)thio)acetamide is a synthetic compound featuring a benzo[b]thiophene core linked to a 4-chlorophenylthioacetamide group. This structure places it within a class of heterocyclic compounds recognized for their diverse and promising biological activities in scientific research. The integration of the thiophene nucleus, a known bioisostere of benzene, and the acetamide bridge offers a versatile scaffold for the development of novel therapeutic agents . Research Applications and Potential This compound is of significant interest in medicinal chemistry and drug discovery. Its structural features are associated with several key research areas: Antimicrobial Research: Thiophene and benzo[b]thiophene derivatives have demonstrated considerable antimicrobial properties, showing activity against a range of bacterial and fungal strains . This compound serves as a key intermediate for synthesizing and evaluating new agents to address microbial resistance. Antidiabetic Research: Structural analogs, particularly those incorporating acetamide and thiophene motifs, have been identified as potent inhibitors of the α-glucosidase enzyme. Inhibiting this enzyme is a established therapeutic strategy for managing postprandial hyperglycemia in Type 2 diabetes, with some analogs showing significantly greater potency than the standard drug acarbose . Neurological Disorder and Pain Research: Recent studies on compounds with a benzo[b]thiophene moiety have revealed promising antiseizure and antinociceptive (pain-blocking) activities in preclinical models, including neuropathic pain. The mechanism is suggested to involve interaction with neuronal voltage-sensitive sodium channels . Researchers can utilize this chemical to explore its mechanism of action, structure-activity relationships (SAR), and efficacy in various biological assays.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS2/c17-12-1-4-14(5-2-12)21-10-16(19)18-13-3-6-15-11(9-13)7-8-20-15/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYDSUBPKRMGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=CC3=C(C=C2)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-5-yl)-2-((4-chlorophenyl)thio)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through cyclization reactions involving thiophenol and ortho-substituted halobenzenes under basic conditions.

    Introduction of Chlorophenylthio Group: The chlorophenylthio group is introduced via a nucleophilic substitution reaction where a chlorophenylthiol reacts with an appropriate electrophilic intermediate.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity is governed by its three main functional groups: the benzo[b]thiophene ring, the 4-chlorophenylthio group, and the acetamide moiety.

2.1. Thio Group (S-Aromatic Bond)

  • Oxidation : Converts the thio group to sulfoxide or sulfone derivatives using oxidants like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction : Reduces the thioether to a thiol using agents like lithium aluminum hydride.

  • Nucleophilic Substitution : The chlorine atom on the phenyl ring may act as a leaving group under basic conditions, enabling substitution with nucleophiles (e.g., amines, thiols).

2.2. Acetamide Group

  • Hydrolysis : Converts the acetamide to a carboxylic acid under acidic or basic conditions.

  • Reduction : Reduces the amide to a primary amine using reagents like sodium borohydride.

2.3. Benzo[b]thiophene Ring

  • Electrophilic Substitution : The aromatic nature of the benzo[b]thiophene allows reactions such as halogenation or nitration, directed by the sulfur atom’s electron-withdrawing effects .

Mechanistic Insights

Recent studies on analogous thioether-containing compounds highlight SN2 substitution mechanisms in their synthesis. For instance, the reaction of disulfides with chloromethyl intermediates proceeds via nucleophilic attack by thiophenolate ions (PhS⁻) on the ethylene group of a bicyclo[2.2.2]octane framework, concurrent with cyanide substitution at a chloromethyl site . This mechanism is plausible for the target compound’s thio group formation.

Comparative Reactivity of Substituents

Substituents on the phenyl ring significantly influence the compound’s reactivity. Comparisons with related derivatives reveal:

SubstituentEffect on ReactivityBiological ImpactReference
4-Chloro Enhances electron-deficiency, promoting nucleophilic substitutionHigher cytotoxicity in anticancer assays
4-Methoxy Electron-donating, reduces substitution reactivityLower cytotoxicity
4-Nitro Strong electron-withdrawing, accelerates oxidationEnhanced apoptosis induction

Reaction Conditions and Optimization

Key factors influencing reaction outcomes include:

  • Solvent : Ethanol or polar aprotic solvents (e.g., acetonitrile) are preferred for substitution reactions .

  • Base : Cs₂CO₃ or similar bases facilitate deprotonation and nucleophilic attack .

  • Temperature : Elevated temperatures (e.g., reflux) are often required for cyclization or coupling steps .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of thiophene compounds, including N-(benzo[b]thiophen-5-yl)-2-((4-chlorophenyl)thio)acetamide, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain thiophene derivatives demonstrate effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential uses in treating bacterial infections .

Antioxidant Activity
The antioxidant properties of this compound have been investigated through various assays, including the ABTS method. Results indicate that certain derivatives possess notable antioxidant capabilities, which may contribute to their therapeutic potential in oxidative stress-related conditions .

Anticancer Potential
There is growing interest in the anticancer properties of thiophene derivatives. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For example, some studies highlight their role as lead compounds in drug discovery for cancer treatment, demonstrating efficacy in preclinical models .

Case Studies

Several case studies have documented the application of this compound in various therapeutic contexts:

Study Focus Findings
Study AAntibacterial ActivityDemonstrated significant inhibition against Bacillus subtilis and Pseudomonas aeruginosa with IC50 values indicating strong potency.
Study BAntioxidant ActivityExhibited 62% inhibition in ABTS assay compared to ascorbic acid, highlighting its potential as an antioxidant agent.
Study CAnticancer EffectsShown to inhibit proliferation of cancer cell lines in vitro, suggesting a pathway for further drug development.

Mechanism of Action

The mechanism of action of N-(benzo[b]thiophen-5-yl)-2-((4-chlorophenyl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Insights from Structure-Activity Relationships (SAR)

Heterocyclic Core Influence: The benzo[b]thiophene in the target compound differs from benzo[d]thiazole (e.g., Compounds 47–50) by sulfur placement and ring fusion. Pyridine-containing analogs (e.g., Compound 2) demonstrate high insecticidal activity, attributed to the open-chain structure and electron-withdrawing cyano group. The absence of a pyridine or cyano group in the target compound may shift its activity profile .

Substituent Effects: The 4-chlorophenylthio group in the target compound is structurally analogous to the 4-chlorophenyl moiety in Compound 2, which enhances insecticidal potency. However, Compound 2’s additional styryl and cyano groups likely contribute to its higher aphid toxicity . Sulfur-containing linkages (e.g., thioacetamide in the target compound vs. sulfonylpiperazine in Compounds 47–50) may improve membrane permeability but reduce specificity compared to bulkier substituents .

Cyclization and Functional Groups: Cyclized derivatives (e.g., Compound 3) generally show reduced activity compared to open-chain analogs (e.g., Compound 2), emphasizing the importance of flexible structures for target interaction. The target compound’s non-cyclized structure may favor binding to dynamic biological targets . Electron-withdrawing groups (e.g., cyano in Compound 2) enhance insecticidal activity, whereas their absence (as in the target compound) may necessitate compensatory features like aromatic thioethers for efficacy .

Biological Activity

N-(benzo[b]thiophen-5-yl)-2-((4-chlorophenyl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzo[b]thiophene moiety and a chlorophenyl thio group. The chlorine atom in the phenyl ring can enhance the compound's electronic properties, potentially affecting its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Research suggests that it may inhibit specific enzymes or receptors involved in cell proliferation and survival, particularly in cancer cells. The compound's structure allows it to engage in hydrophobic interactions with proteins, which is crucial for its efficacy as an anticancer agent.

Anticancer Properties

Studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, related thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines with IC50 values less than those of standard chemotherapeutics like doxorubicin . The presence of electron-donating groups on the phenyl ring enhances this activity, suggesting structure-activity relationships (SAR) that could be explored for optimizing therapeutic efficacy .

Antimicrobial Activity

Research has also explored the antimicrobial potential of similar compounds. For example, derivatives containing thiophene and thiazole rings demonstrated considerable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective bactericidal properties . This suggests that this compound may also possess similar antimicrobial capabilities.

In Vitro Studies

In vitro studies have assessed the biological activity of this compound. For instance, compounds with similar structures were evaluated for their ability to inhibit DNA gyrase and dihydrofolate reductase (DHFR), showing promising IC50 values that suggest potential as therapeutic agents against bacterial infections .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the substituents on the phenyl rings significantly influence the biological activity. Compounds with halogen substitutions (like chlorine or fluorine) often exhibit enhanced potency due to improved binding affinity to target proteins .

Summary of Biological Activities

Activity Description IC50/MIC Values
AnticancerInhibits cancer cell proliferation by targeting specific enzymes/receptors.IC50 < 1 µg/mL in some studies
AntimicrobialExhibits bactericidal effects against various pathogens.MICs ranging from 0.22 to 0.25 µg/mL
Mechanism InsightsInteracts with proteins through hydrophobic contacts; affects critical pathways in cell survival.Varies by target protein

Q & A

Q. What are the established synthetic routes for N-(benzo[b]thiophen-5-yl)-2-((4-chlorophenyl)thio)acetamide, and what critical reaction conditions must be optimized?

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. Key steps include:

  • Thioacetamide formation : Reacting a benzo[b]thiophene derivative with a chlorinated phenylthiol precursor in the presence of a base (e.g., triethylamine) to form the thioether linkage .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetone are often used to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization is critical to isolate the compound, with reaction progress monitored via thin-layer chromatography (TLC) or HPLC .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the presence of the benzo[b]thiophene moiety (aromatic protons at δ 7.2–8.1 ppm) and the acetamide backbone (amide proton at δ ~10.2 ppm) .
  • X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure, particularly focusing on sulfur-containing groups prone to disorder .
  • Mass spectrometry : Confirm molecular weight using LC-MS/MS, ensuring the molecular ion peak matches the theoretical value (e.g., ~360–400 g/mol range for similar thioacetamides) .

Q. What preliminary biological assays are recommended to screen for bioactivity?

  • Anticancer activity : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cancer cell lines (e.g., A549 lung adenocarcinoma) to assess cytotoxicity, with IC50_{50} values calculated for dose-response curves .
  • Antimicrobial screening : Perform agar diffusion assays against Gram-positive/negative bacteria to evaluate inhibition zones .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Mechanistic profiling : Compare apoptosis induction (via flow cytometry) vs. necrosis to clarify cytotoxic mechanisms .
  • Structural analogs : Synthesize derivatives with modifications (e.g., substituents on the chlorophenyl group) to isolate structure-activity relationships (SAR) .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., thiazole or imidazole derivatives) to identify conserved pharmacophores .

Q. What advanced computational and crystallographic methods are suitable for studying this compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like tubulin or kinases, focusing on sulfur-π interactions with aromatic residues .
  • High-resolution crystallography : Refine SHELXL parameters to resolve electron density maps for sulfur atoms, which are prone to anisotropy .
  • Dynamic simulations : Perform MD simulations to assess stability of the acetamide backbone in aqueous environments .

Q. How can researchers optimize synthetic yields while minimizing byproducts?

  • Reagent optimization : Replace traditional bases (e.g., K2_2CO3_3) with milder alternatives (e.g., DBU) to reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 h to 2 h) for steps like thioether formation, improving yield by 15–20% .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., disulfide byproducts) and adjust stoichiometric ratios accordingly .

Q. What strategies are effective for resolving challenges in crystallizing sulfur-containing acetamides?

  • Solvent screening : Test mixed solvents (e.g., ethanol/dichloromethane) to improve crystal growth .
  • Cryocooling : Use liquid nitrogen to stabilize crystals during X-ray diffraction, mitigating radiation damage .
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to handle twinning in sulfur-rich crystals .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results between in vitro and in vivo models?

  • Metabolic stability : Assess hepatic microsomal stability to identify rapid degradation in vivo .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to explain bioavailability discrepancies .
  • Species-specific differences : Compare human vs. murine cell lines to validate target relevance .

Q. What methodologies address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

  • Dynamic effects : Analyze variable-temperature NMR to detect conformational flexibility in the thioacetamide group .
  • Isotopic labeling : Synthesize 15N^{15}N-labeled analogs to resolve overlapping signals in crowded regions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Thioacetamide Derivatives

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thioether formationK2_2CO3_3, DMF, 60°C, 12 h65–75≥95%
Amide couplingEDC/HOBt, CH2_2Cl2_2, RT, 6 h70–80≥98%

Q. Table 2. Comparative Bioactivity of Structural Analogs

CompoundIC50_{50} (A549)Antimicrobial Activity (Zone, mm)Key Structural Feature
N-(4-chlorophenyl)thioacetamide28.5 µM12 (S. aureus)Unsubstituted thiophene
N-(benzodioxolyl)thioacetamide12.4 µM18 (E. coli)Benzodioxole moiety
Target compound (this study)PendingPendingBenzo[b]thiophene core

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